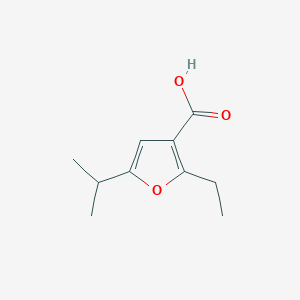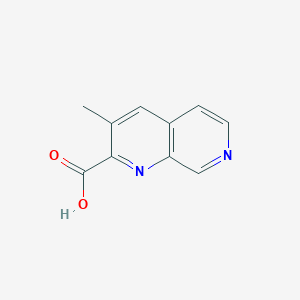![molecular formula C12H14ClN B13235615 6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13235615.png)
6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophenyl)-3-azabicyclo[320]heptane is a bicyclic compound that features a 3-chlorophenyl group attached to a 3-azabicyclo[320]heptane structure
Méthodes De Préparation
The synthesis of 6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the 3-chlorophenyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural properties.
Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. By binding to penicillin-binding proteins (PBPs) located inside bacterial cell walls, it inhibits the third and last stage of bacterial cell wall synthesis. This results in cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparaison Avec Des Composés Similaires
6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:
6-aminopenicillanic acid: A penicillanic acid compound with a (6R)-amino substituent.
Cloxacillin: A semisynthetic penicillin antibiotic carrying a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group at position 6
Nimodipine impurity C: A related compound used in scientific research. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14ClN |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14ClN/c13-10-3-1-2-8(4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2 |
Clé InChI |
UJAKOLQJJQWJGK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC2C1C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)
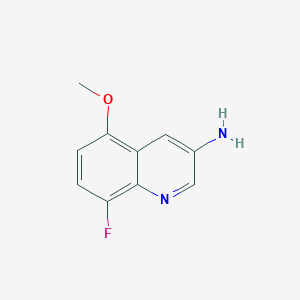
![Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13235551.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)
![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)
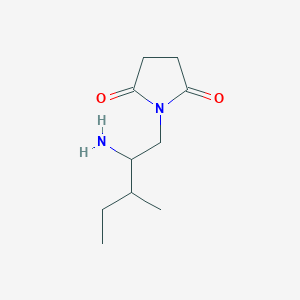

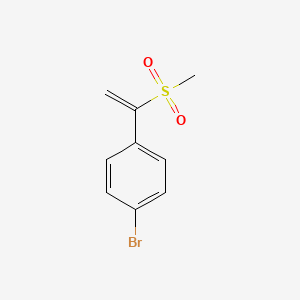
![Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B13235575.png)


